1,8-Dichloroperfluorooctane

Description

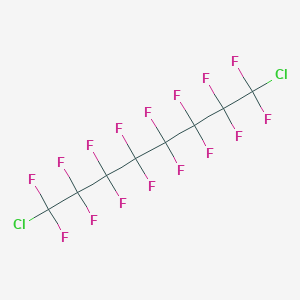

Structure

3D Structure

Properties

IUPAC Name |

1,8-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl2F16/c9-7(23,24)5(19,20)3(15,16)1(11,12)2(13,14)4(17,18)6(21,22)8(10,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQXWORJCNTDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl2F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378853 | |

| Record name | 1,8-Dichloroperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647-25-6 | |

| Record name | 1,8-Dichloroperfluorooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000647256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dichloroperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Dichloroperfluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DICHLOROPERFLUOROOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK0PEB8Q3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,8-Dichloroperfluorooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dichloroperfluorooctane, with the chemical formula C8Cl2F16, is a halogenated alkane that has garnered interest within the scientific community due to its unique physicochemical properties imparted by the high degree of fluorination.[1][2] This guide provides a comprehensive overview of its chemical and physical characteristics, reactivity, and potential applications, particularly in the realm of medicinal chemistry and drug development. A thorough understanding of these properties is crucial for its effective and safe utilization in research and synthesis.

Physicochemical Properties

The distinct properties of this compound stem from the strong carbon-fluorine bonds and the presence of terminal chlorine atoms. These features result in high thermal stability and a unique reactivity profile.

| Property | Value | Source(s) |

| Molecular Formula | C8Cl2F16 | [1][2] |

| Molecular Weight | 470.97 g/mol | [1][2] |

| Melting Point | -13 °C | [3] |

| Boiling Point | 220 °C at 7 mmHg, 115 °C at 299 torr | [3] |

| Density | 1.738 g/cm³ | [3] |

| Appearance | Colorless liquid | [4] |

| Solubility | While specific solubility data in common organic solvents is not readily available in the searched literature, perfluoroalkanes are generally known to be highly soluble in fluorous solvents and have limited solubility in many common organic solvents.[5] It is miscible with water.[4][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong C-F stretching vibrations, which are characteristic of perfluorinated compounds. These typically appear in the region of 1100-1300 cm⁻¹. The presence of C-Cl bonds would be expected to show stretching vibrations in the lower frequency region, typically between 600 and 800 cm⁻¹. An available IR spectrum from a commercial supplier confirms the presence of these characteristic peaks.[7] The fingerprint region of the IR spectrum provides a unique pattern for the identification of this specific molecule.[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[1][2] The spectrum of this compound is expected to show distinct signals for the different fluorine environments along the carbon chain. The terminal -CF2Cl groups will have a chemical shift different from the internal -CF2- groups. The chemical shifts for -CF2- groups in perfluoroalkanes typically range from +80 to +140 ppm relative to CFCl₃.[9][10]

-

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon backbone. Due to the strong electronegativity of the attached fluorine atoms, the carbon signals will be significantly shifted downfield.[6][11][12][13] The signals will also exhibit coupling to the attached fluorine atoms (¹JCF, ²JCF), resulting in complex splitting patterns. The two chemically distinct carbon environments (-CF₂Cl and internal -CF₂-) will give rise to separate signals.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be characterized by the loss of chlorine and fluorine atoms, as well as cleavage of the carbon-carbon backbone, leading to a series of perfluoroalkyl fragment ions.[14][15][16][17] The isotopic pattern of the molecular ion and chlorine-containing fragments will be indicative of the presence of two chlorine atoms.

Reactivity and Stability

The chemical behavior of this compound is largely dictated by the robust perfluorinated carbon chain and the reactive terminal chlorine atoms.

Thermal Stability

Perfluorinated alkanes are known for their high thermal stability due to the strength of the C-F bond. While a specific decomposition temperature for this compound is not available in the searched literature, perfluoroalkylethers, which share structural similarities, have been shown to be stable up to around 355 °C.[18] The presence of C-Cl bonds, which are weaker than C-F bonds, may slightly reduce the overall thermal stability compared to its fully fluorinated counterpart. Thermal decomposition of chlorinated hydrocarbons can proceed at lower temperatures in a fluidized bed reactor compared to a tubular reactor.[4]

Chemical Reactivity

The perfluorinated backbone is generally inert to most chemical transformations. The primary sites of reactivity are the terminal carbon-chlorine bonds. These C-Cl bonds are susceptible to nucleophilic substitution reactions, although the high degree of fluorination can influence the reaction mechanism and rate.[19] Perfluoroalkyl chlorides can act as precursors for the synthesis of other functionalized perfluorinated compounds. For instance, they can be used in the preparation of hydroperfluoroalkanes.[1]

Caption: Potential reaction pathways for this compound.

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of this compound was not found in the provided search results, a common route to α,ω-dihaloperfluoroalkanes involves the halogen exchange of the corresponding diacyl dichlorides or the direct halogenation of perfluoroalkanes. One plausible synthetic approach would be the reaction of perfluorooctanedioyl dichloride with a suitable chlorinating agent.

Applications in Drug Development and Research

The incorporation of fluorine and chlorine into organic molecules is a well-established strategy in drug design to modulate various properties such as metabolic stability, lipophilicity, and binding affinity.[10][20] Per- and polyfluoroalkyl substances (PFAS) are utilized in the pharmaceutical industry in various capacities, including as reagents and intermediates in manufacturing processes.[9]

While specific applications of this compound in drug development are not extensively documented in the provided search results, its bifunctional nature makes it a potentially valuable building block for the synthesis of more complex fluorinated molecules. It can serve as a linker to connect two molecular entities or as a scaffold to introduce a perfluorinated chain into a target molecule. The high fluorine content can enhance the lipophilicity of a drug candidate, which can be advantageous for crossing biological membranes.

Safety and Handling

This compound is classified as an irritant, causing skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized chemical with a unique set of properties derived from its perfluorinated structure and terminal chlorine atoms. Its high thermal stability and defined reactivity make it a valuable tool for researchers in various fields, including materials science and medicinal chemistry. While further research is needed to fully explore its potential applications, its role as a building block for the synthesis of novel fluorinated compounds holds significant promise.

References

- Améduri, B. (2022). Perfluoroalkyl Compounds for Industrial and Other Applications. In Organofluorine Chemistry (pp. 66-112). The Royal Society of Chemistry.

-

Mérieux NutriSciences. (n.d.). PFAS in the Pharmaceutical Industry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Large-Scale Screening of Per- and Polyfluoroalkyl Substance Binding Interactions and Their Mixtures with Nuclear Receptors. Retrieved from [Link]

-

Technology Networks. (2025, September 4). Fluorine PFAS In Medicines Not Leading To Added Drug Reactions. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C8Cl2F16). Retrieved from [Link]

- Glüge, J., Scheringer, M., Cousins, I. T., DeWitt, J. C., Goldenman, G., Herzke, D., ... & Wang, Z. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts, 22(12), 2345-2373.

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Cedarville Digital Commons. (1990, February 1). Determination of the Thermal Stability of Perfluoroalkylethers. Retrieved from [Link]

-

Gauthier, J. R., & Mabury, S. A. (n.d.). 19F NMR Spectral Database Files. GitHub. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Fluorine notes. (2020, February 14). ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Unknown. (n.d.). 13C-NMR. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NFDI4Chem Search Service. (2024, January 29). 13C nuclear magnetic resonance spectroscopy (13C NMR) - Dataset. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Perfluorooctane. NIST WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Unknown. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

PubChem. (n.d.). 1,8-Dichlorooctane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Institutes of Health. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

-

National Bureau of Standards. (1956, January). Thermal Decomposition of Polytetrafluoroethylene In Various Gaseous Atmospheres. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, December 30). 7.8: Structure and SN2 Reactivity: The Nucleophile. Retrieved from [Link]

Sources

- 1. This compound | 647-25-6 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 13C nuclear magnetic resonance spectroscopy (13C NMR) - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. notes.fluorine1.ru [notes.fluorine1.ru]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. digitalcommons.cedarville.edu [digitalcommons.cedarville.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. colorado.edu [colorado.edu]

An In-depth Technical Guide to 1,8-Dichloroperfluorooctane (CAS 647-25-6)

This guide provides a comprehensive technical overview of 1,8-Dichloroperfluorooctane, intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's physicochemical properties, synthesis considerations, reactivity, and potential applications, with a focus on the underlying chemical principles.

Introduction: The Unique Profile of a Perfluorinated Dichoride

This compound, with the chemical formula C8Cl2F16, is a fascinating molecule at the intersection of organofluorine and organochlorine chemistry.[1][2] As a perfluorinated alkane, the hydrogen atoms on the octane backbone are replaced by fluorine, conferring exceptional chemical and thermal stability. The terminal chlorine atoms, however, introduce reactive sites on an otherwise inert chain, making it a valuable bifunctional building block in advanced chemical synthesis.

The combination of a hydrophobic and lipophobic fluorinated chain with reactive terminal groups makes this compound a compound of interest in polymer chemistry, materials science, and as a potential intermediate in the synthesis of complex molecules.[1] This guide will explore the technical nuances of this compound, providing a foundational understanding for its use in research and development.

Physicochemical Properties

The properties of this compound are dominated by its high degree of fluorination. The strong carbon-fluorine bonds and the shielding effect of the fluorine atoms result in low polarizability, weak intermolecular forces, and high density compared to its hydrocarbon counterparts.

| Property | Value | Source(s) |

| CAS Number | 647-25-6 | [3] |

| Molecular Formula | C8Cl2F16 | [2] |

| Molecular Weight | 470.97 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 115 °C at 299 torr | [4] |

| Density | 1.738 - 1.808 g/cm³ | [4] |

| Refractive Index | ~1.303 | [4] |

| Synonyms | 1,8-Dichlorohexadecafluorooctane, Octane, 1,8-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro- | [2][5] |

Synthesis and Purification Strategies

While specific, detailed laboratory procedures for the synthesis of this compound are not widely published in peer-reviewed literature, its structure suggests plausible synthetic routes based on established perfluoroalkane chemistry.

Plausible Synthetic Pathways

One of the most common industrial methods for producing perfluorinated compounds is telomerization . This process involves the reaction of a "telogen" (such as a chlorinating agent) with a "taxogen" (such as tetrafluoroethylene, TFE). For a molecule like this compound, a potential route could involve the telomerization of TFE with a chlorine source, although controlling the chain length to specifically yield the C8 dichloride would be a significant challenge.

Another logical approach would be the conversion of a precursor with an eight-carbon perfluorinated chain. For instance, the corresponding perfluorooctanedioic acid or its diacyl chloride could be a starting point. The conversion of carboxylic acid derivatives to halides is a standard transformation in organic chemistry, though the conditions would need to be adapted for the perfluorinated substrate.

A generalized reaction scheme is presented below:

Caption: Plausible synthesis route from a C8 perfluorinated precursor.

Purification Methodologies

Due to their chemical inertness and unique physical properties, purification of perfluorinated compounds often relies on physical methods.

Protocol: Fractional Distillation under Reduced Pressure

Given the relatively high boiling point of this compound, fractional distillation under reduced pressure is the most probable method for its purification. This technique allows for distillation at a lower temperature, preventing potential thermal decomposition.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump, a Vigreux or packed column for efficient separation, a condenser, and receiving flasks. Ensure all glassware joints are properly sealed for vacuum application.

-

Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Applying Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 299 torr).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Monitor the temperature at the head of the distillation column. Collect the fraction that distills at the expected boiling point (115 °C at 299 torr).[4]

-

Analysis: Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography (GC) or NMR spectroscopy.

Spectroscopic Characterization (Predicted)

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for the characterization of organofluorine compounds.[6] For this compound, we would expect to see a set of distinct multiplets corresponding to the different CF₂ groups along the chain.

-

-CF₂Cl Group: The fluorine atoms adjacent to the chlorine will be the most deshielded and appear at a distinct chemical shift.

-

Internal -CF₂- Groups: The internal difluoromethylene groups will have chemical shifts characteristic of perfluoroalkane chains, with subtle differences based on their proximity to the electron-withdrawing chlorine atoms. We would anticipate four distinct signals for the four chemically non-equivalent internal CF₂ groups.

A predicted ¹⁹F NMR spectrum would show four main signals, each integrating to 4F, with complex splitting patterns due to F-F coupling.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would likely result in extensive fragmentation of the perfluorinated chain.

-

Molecular Ion Peak (M⁺): The molecular ion peak would be expected at m/z 470 (for ³⁵Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio) would be a key diagnostic feature.[7][8]

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of Cl radicals and cleavage of the C-C bonds, leading to a series of perfluoroalkyl fragment ions.

Caption: Predicted fragmentation pathways in EI-MS.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of the terminal C-Cl bonds, which are significantly weaker than the C-F bonds of the perfluorinated backbone. These terminal chlorines can potentially undergo nucleophilic substitution or free-radical reactions.

Nucleophilic Substitution

Direct nucleophilic substitution on perfluoroalkyl halides is generally challenging due to the high electronegativity of the fluorine atoms, which inductively withdraw electron density and destabilize the transition state. However, with strong nucleophiles and under appropriate conditions (e.g., in polar aprotic solvents), substitution of the terminal chlorines may be possible.

Caption: General scheme for nucleophilic substitution.

Free-Radical Reactions

The C-Cl bond can be homolytically cleaved under UV irradiation or in the presence of a radical initiator to form a perfluoroalkyl radical.[9] This radical can then participate in a variety of reactions, such as addition to alkenes or other radical-mediated processes. This makes this compound a potential precursor for the synthesis of block copolymers with a central perfluorinated segment.

Applications and Future Directions

The unique combination of a stable, inert perfluorinated core and reactive terminal groups opens up a range of potential applications for this compound.

-

Polymer Synthesis: It can be used as a monomer or a chain extender to introduce a perfluorooctyl segment into polymers, imparting properties such as low surface energy, chemical resistance, and thermal stability.

-

Surface Modification: The reactive ends can be used to graft the perfluorooctyl chain onto surfaces, creating hydrophobic and oleophobic coatings.

-

Chemical Intermediate: It serves as a bifunctional intermediate for the synthesis of more complex fluorinated molecules, such as bolaamphiphiles or specialized surfactants.[1]

-

Drug Development: While direct applications in drug development are not documented, perfluorinated chains are known to enhance the metabolic stability and bioavailability of drug candidates. This compound could serve as a starting material for the synthesis of novel fluorinated scaffolds for medicinal chemistry.

Safety and Handling

This compound is classified as an irritant.[10] As with all chemicals, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Some safety data sheets indicate that the substance is not classified as hazardous and does not contain components considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[3] However, given the general concerns about per- and polyfluoroalkyl substances (PFAS), caution is warranted, and exposure should be minimized.

Environmental Considerations

Perfluorinated compounds are known for their environmental persistence. The C-F bond is one of the strongest in organic chemistry, making these compounds resistant to degradation. While the terminal C-Cl bonds in this compound are more reactive, the perfluorinated backbone is expected to be highly persistent in the environment. Recent research has shown that chlorine radicals can play a role in the degradation of perfluorooctanoic acid (PFOA), suggesting that the presence of chlorine in the molecule might influence its environmental fate.[11][12] However, specific studies on the environmental degradation of this compound are lacking.

Conclusion

This compound is a specialized chemical with a unique set of properties derived from its perfluorinated structure and terminal chlorine atoms. Its potential as a bifunctional building block in polymer and materials science is significant. While a lack of detailed, publicly available data on its synthesis, spectroscopy, and specific reactivity presents challenges, the fundamental principles of organofluorine chemistry provide a solid framework for its exploration and application. As the demand for advanced materials and novel therapeutic agents grows, compounds like this compound are likely to attract increasing interest from the scientific community.

References

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

Pharos. (n.d.). Other PFAA precursors and related compounds - perfluoroalkyl ones. [Link]

-

ACS Publications. (2023). Degradation of Perfluorooctanoic Acid by Chlorine Radical Triggered Electrochemical Oxidation System. [Link]

-

PubChemLite. (n.d.). This compound (C8Cl2F16). [Link]

-

PubMed. (2023). Degradation of Perfluorooctanoic Acid by Chlorine Radical Triggered Electrochemical Oxidation System. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 1,8-Dichlorooctane: Properties, Synthesis, and Sourcing from China. [Link]

-

BP. (2018). SAFETY DATA SHEET. [Link]

-

UCSB Department of Chemistry and Biochemistry. (n.d.). 19F NMR Reference Standards. [Link]

-

PubChem. (n.d.). 1,8-Dichlorooctane. [Link]

-

ResearchGate. (n.d.). Electrooxidation of per- and polyfluoroalkyl substances in chloride-containing water on surface-fluorinated Ti4O7 anodes: Mitigation and elimination of chlorate and perchlorate formation. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

ResearchGate. (n.d.). Cl-37,Cl-35 isotope effects on F-19 and C-13 chemical shifts of chlorofluoro- and hydrochlorofluorocarbons. [Link]

-

NIST WebBook. (n.d.). 1,8-Dichlorooctane. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

NIST WebBook. (n.d.). Chlorine. [Link]

-

SpectraBase. (n.d.). Chlorine trifluoride - Optional[19F NMR] - Chemical Shifts. [Link]

-

YouTube. (2021). Free Radical Reactions. [Link]

- Google Patents. (n.d.).

-

YouTube. (2021). Chlorine mass spectrum explained AS chemistry. [Link]

-

ACS Publications. (2023). Hydroxyl Radical Transformations of Perfluoroalkyl Acid (PFAA) Precursors in Aqueous Film Forming Foams (AFFFs). [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

PubMed. (n.d.). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. [Link]

- Google P

- Google Patents. (n.d.). METHOD FOR THE PRODUCTION OF DICHLOROPHENS.

- Google Patents. (n.d.). Process for making cis-1,3-dichloropropene.

- Google Patents. (n.d.). Process for the production of dichlorohydrins.

-

Chemistry LibreTexts. (2019). 7.8: Structure and SN2 Reactivity: The Nucleophile. [Link]

Sources

- 1. This compound | 647-25-6 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. Other PFAA precursors and related compounds - perfluoroalkyl ones - Pharos [pharos.habitablefuture.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Degradation of Perfluorooctanoic Acid by Chlorine Radical Triggered Electrochemical Oxidation System - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 1,8-Dichloroperfluorooctane: A Comprehensive Technical Guide

Introduction

1,8-Dichloroperfluorooctane (C8Cl2F16) is a significant fluorinated organic compound, serving as a versatile building block in the synthesis of advanced materials and specialty chemicals. Its unique properties, derived from the high density of fluorine atoms, include thermal stability, chemical inertness, and low surface energy. These characteristics make it a valuable precursor for polymers, surfactants, and other functional fluids utilized in demanding environments. This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the underlying principles of free-radical telomerization and subsequent halogen exchange, to provide researchers and drug development professionals with a thorough understanding of its preparation.

Significance and Applications of this compound

The terminal chlorine atoms in this compound offer reactive sites for further chemical modification, allowing for its incorporation into larger molecular architectures. This functionality is crucial for the development of:

-

Fluorinated polymers: As a monomer or chain extender, it imparts desirable properties such as hydrophobicity, oleophobicity, and high-temperature resistance.

-

Specialty lubricants and heat-transfer fluids: The perfluorinated backbone ensures stability under extreme conditions.

-

Intermediates in organic synthesis: The dichloro functionality allows for the introduction of perfluoroalkyl chains into a variety of organic molecules.

-

Potential as a blood substitute: Organofluorine compounds like this have been investigated for their ability to dissolve and transport oxygen.[1]

Overview of Synthetic Strategies

The synthesis of α,ω-dihaloperfluoroalkanes, such as this compound, is most effectively achieved through a free-radical telomerization process. This method involves the reaction of a "taxogen," in this case, tetrafluoroethylene (TFE), with a "telogen" or chain transfer agent that provides the terminal functional groups. While direct telomerization with a chlorine-containing telogen is conceivable, a more controlled and well-documented approach involves a two-step synthesis:

-

Synthesis of a 1,8-diiodoperfluorooctane intermediate via telomerization of TFE with a diiodo-telogen.

-

Halogen exchange to replace the terminal iodine atoms with chlorine.

This two-step process offers better control over the final product and avoids potential side reactions associated with chlorine-based telogens under high-temperature and high-pressure conditions.

Core Synthetic Methodology: Free Radical Telomerization and Halogen Exchange

Theoretical Background of Telomerization

Telomerization is a polymerization reaction in which a chain transfer agent (the telogen) limits the molecular weight of the resulting polymer (the telomer). The process proceeds via a free-radical chain mechanism consisting of several key steps:

-

Initiation: A radical initiator decomposes to form free radicals.

-

Propagation: The initiator radical reacts with the taxogen (TFE) to start a growing polymer chain. This chain then adds more taxogen units.

-

Chain Transfer: The growing polymer radical abstracts an atom from the telogen, terminating the chain and creating a new radical from the telogen, which can then initiate a new chain.

-

Termination: Two radicals combine to terminate the reaction.

The ratio of telogen to taxogen is a critical parameter that controls the average chain length of the resulting telomers.

Key Synthetic Pathway to this compound

The most practical and well-documented route to this compound is a two-step synthesis commencing with the telomerization of tetrafluoroethylene with a diiodoperfluoroalkane, followed by a halogen exchange reaction.

Caption: Overall workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol for the Synthesis of 1,8-Diiodoperfluorooctane (Precursor)

This procedure is based on the well-established telomerization of tetrafluoroethylene with diiodoperfluoroalkanes.[2]

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,2-Diiodotetrafluoroethane | 353.82 | 35.4 g | 0.1 | Telogen |

| Tetrafluoroethylene (TFE) | 100.02 | 40.0 g | 0.4 | Taxogen (handle with extreme care) |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.82 g | 0.005 | Radical Initiator |

| Anhydrous Acetonitrile | 41.05 | 100 mL | - | Solvent |

| High-pressure Autoclave (e.g., Parr reactor) | - | 250 mL | - | - |

Procedure:

-

Reactor Preparation: The high-pressure autoclave is thoroughly cleaned, dried, and purged with nitrogen to remove any oxygen.

-

Charging the Reactor: 1,2-Diiodotetrafluoroethane, AIBN, and anhydrous acetonitrile are added to the autoclave.

-

Sealing and Purging: The reactor is sealed and purged again with nitrogen, followed by evacuation to remove all gases.

-

Introduction of TFE: The reactor is cooled in a dry ice/acetone bath, and tetrafluoroethylene is condensed into the reactor.

-

Reaction: The autoclave is heated to 70-80 °C with stirring. The reaction is highly exothermic and requires careful temperature control. The pressure will increase as the reaction proceeds. The reaction is typically run for 8-12 hours.

-

Cooling and Venting: After the reaction period, the reactor is cooled to room temperature, and any unreacted TFE is carefully vented.

-

Work-up: The reaction mixture is transferred to a separatory funnel, washed with sodium thiosulfate solution to remove any unreacted iodine, and then with water. The organic layer is dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the resulting mixture of diiodoperfluoroalkane telomers is purified by fractional distillation under reduced pressure to isolate the 1,8-diiodoperfluorooctane fraction.

Protocol for Halogen Exchange: Conversion to this compound

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,8-Diiodoperfluorooctane | 573.86 | 57.4 g | 0.1 | Starting Material |

| Copper(II) Chloride (anhydrous) | 134.45 | 33.6 g | 0.25 | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - | Solvent |

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Charging the Flask: Anhydrous copper(II) chloride and DMF are added to the flask, and the mixture is stirred to form a solution.

-

Addition of Substrate: 1,8-Diiodoperfluorooctane is added to the flask.

-

Reaction: The mixture is heated to 120-130 °C with vigorous stirring for 12-18 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by GC-MS.

-

Work-up: The reaction mixture is cooled to room temperature and poured into a large volume of water. The mixture is then extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Mechanistic Insights and Process Optimization

The Free-Radical Telomerization Mechanism

Caption: Mechanism of free-radical telomerization of TFE with a diiodo telogen.

Factors Influencing Telomer Distribution and Yield

-

Telogen-to-Taxogen Ratio: A higher ratio of telogen to TFE will result in shorter chain telomers. For the synthesis of 1,8-diiodoperfluorooctane (n=4), a carefully controlled ratio is essential.

-

Initiator Concentration: The concentration of the initiator will affect the rate of reaction and the number of chains initiated.

-

Temperature and Pressure: These parameters influence the reaction rate and the solubility of TFE in the reaction medium. Higher temperatures can lead to faster reaction rates but may also increase the likelihood of side reactions.

-

Solvent: The choice of solvent can affect the solubility of the reactants and the reactivity of the radicals.

Safety Considerations

-

Tetrafluoroethylene (TFE): TFE is a flammable and potentially explosive gas, especially in the presence of oxygen. It must be handled with extreme caution in a well-ventilated area, and oxygen should be rigorously excluded from the reaction system.

-

Radical Initiators: AIBN is a thermally unstable compound that can decompose violently if heated improperly. It should be stored and handled according to the manufacturer's guidelines.

-

High-Pressure Reactions: The use of a high-pressure autoclave requires proper training and adherence to safety protocols to prevent catastrophic failure.

Data Summary

Table of Expected Product Characteristics:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |

| 1,8-Diiodoperfluorooctane | C8F16I2 | 653.86 | ~210 | Colorless to pink liquid |

| This compound | C8Cl2F16 | 470.97 | 115 (at 200 mmHg) | Colorless liquid |

Conclusion

The synthesis of this compound is a multi-step process that relies on the principles of free-radical telomerization followed by halogen exchange. By carefully controlling the reaction conditions, particularly the ratio of telogen to taxogen, it is possible to produce the desired 1,8-diiodoperfluorooctane intermediate with good selectivity. Subsequent halogen exchange provides a reliable route to the final product. A thorough understanding of the underlying reaction mechanisms and adherence to strict safety protocols are paramount for the successful and safe execution of this synthesis.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ashton, D. S., Tedder, J. M., & Walton, J. C. (1974). Free radical addition to olefins. Part 11.—Telomerization of tetrafluoroethylene with dibromodifluoromethane and trifluoroiodomethane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 299-307.

- Tortelli, V., & Tonelli, C. (1990). Telomerization of tetrafluoroethylene and hexafluoropropene: Synthesis of diiodoperfluoroalkanes. Journal of Fluorine Chemistry, 47(2), 199-217.

Sources

An In-depth Technical Guide to the Molecular Structure of 1,8-Dichloroperfluorooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Perfluorinated Architectures in Modern Science

Per- and polyfluorinated alkyl substances (PFAS) represent a unique class of chemical entities characterized by their exceptional thermal and chemical stability. This robustness, imparted by the strength of the carbon-fluorine bond, has led to their widespread use in a variety of technologically demanding applications. In the realm of pharmaceutical and materials science, the strategic incorporation of perfluorinated chains can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational behavior.[1] 1,8-Dichloroperfluorooctane (C8Cl2F16) is a notable example of this class, serving as a valuable synthetic intermediate and a subject of study for its distinct molecular attributes. This guide provides a comprehensive technical overview of the molecular structure of this compound, offering insights into its electronic configuration, three-dimensional arrangement, and the analytical methodologies employed for its characterization.

Fundamental Molecular and Physicochemical Properties

This compound is a fully fluorinated eight-carbon chain capped at both ends by chlorine atoms.[2][3] This structure imparts a unique combination of properties, distinguishing it from both its hydrocarbon and fully fluorinated analogues. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C8Cl2F16 | [2][4] |

| Molecular Weight | 470.97 g/mol | [2][4] |

| CAS Number | 647-25-6 | [2][4] |

| Boiling Point | 115°C at 299 torr | [4] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Purity | >98.0% (GC) | [5] |

Elucidation of the Molecular Structure

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the nature of the chemical bonds connecting them. A thorough understanding of this structure is paramount for predicting its reactivity and physical behavior.

Bonding and Electronic Effects

The backbone of this compound consists of a chain of eight sp3-hybridized carbon atoms. The high electronegativity of the fluorine atoms results in strong polarization of the C-F bonds, leading to a significant inductive effect along the carbon chain. This electron withdrawal strengthens the C-C bonds and contributes to the molecule's characteristic chemical inertness. The terminal C-Cl bonds are also polarized, though to a lesser extent than the C-F bonds.

Conformational Analysis: A Helical Architecture

Unlike their hydrocarbon counterparts which favor a planar zig-zag conformation, perfluoroalkanes are known to adopt a helical or twisted-chain conformation. This preference is a consequence of the steric repulsion between the larger fluorine atoms on adjacent carbon atoms. This helical arrangement minimizes these repulsive forces, resulting in a more stable three-dimensional structure. It is therefore highly probable that this compound also adopts a similar helical conformation.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound. Each method provides unique information about the molecular framework and the chemical environment of the atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is dominated by strong absorptions corresponding to the C-F bond stretching vibrations, which typically occur in the 1100-1300 cm⁻¹ region.[6][7] The C-Cl stretching vibrations are expected to appear at lower wavenumbers, generally in the 550-850 cm⁻¹ range.[6] The absence of C-H stretching absorptions (typically around 2850-3000 cm⁻¹) is a clear indicator of the perfluorinated nature of the molecule.[8]

Figure 1: Representative IR Spectrum of this compound

(Image of the IR spectrum for this compound would be inserted here, as available from chemical suppliers.)[1]

Caption: The IR spectrum is characterized by intense C-F stretching bands and lacks C-H stretching absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹⁹F and ¹³C NMR are highly informative.

Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is particularly well-suited for characterizing fluorinated compounds.[9] The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. For a linear perfluoroalkane chain, a distinct signal is expected for each chemically non-equivalent fluorine atom.

In this compound, we would anticipate four distinct signals corresponding to the four pairs of chemically equivalent -CF₂- groups, in addition to a signal for the terminal -CF₂Cl groups. The chemical shifts would be influenced by their proximity to the electron-withdrawing chlorine atoms. Generally, -CF₂- groups in a perfluoroalkane chain resonate between -120 and -126 ppm relative to CFCl₃.[9][10] The terminal -CF₂Cl groups would likely be shifted downfield due to the influence of the chlorine atom.

¹³C NMR provides direct information about the carbon skeleton of the molecule. Due to the symmetry of this compound, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The carbon atoms will exhibit coupling to the attached fluorine atoms, leading to splitting of the signals into multiplets. The magnitude of the one-bond carbon-fluorine coupling constants (¹JCF) is typically large (250-300 Hz). The chemical shifts of carbon atoms in perfluoroalkanes are generally found in the range of 105-120 ppm.[11]

Synthetic Approaches: A Plausible Experimental Protocol

It is imperative that this procedure is carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, as TFE is a potentially explosive gas and perfluorinated compounds may have associated health risks.

Telomerization of Tetrafluoroethylene with a Dichlorine-Containing Telogen

This reaction involves the radical-initiated addition of a telogen (a molecule that provides the end groups) to multiple units of a taxogen (the monomer, in this case, TFE).

Reaction Scheme:

Materials:

-

Tetrafluoroethylene (TFE) gas

-

Dichlorine (Cl₂) gas or a suitable chlorine source

-

A radical initiator (e.g., dibenzoyl peroxide, azobisisobutyronitrile - AIBN)

-

An inert, high-boiling point solvent (e.g., perfluorodecalin)

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

Experimental Protocol:

-

Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: The solvent and the radical initiator are charged into the autoclave.

-

Pressurization and Heating: The reactor is sealed, and the chlorine source is introduced. The reactor is then heated to the desired reaction temperature (typically 60-100 °C, depending on the initiator).

-

TFE Addition: TFE gas is introduced into the reactor under pressure. The pressure is maintained at a constant level throughout the reaction as TFE is consumed.

-

Reaction Monitoring: The reaction progress can be monitored by the uptake of TFE. The reaction is allowed to proceed for several hours.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess pressure is carefully vented. The crude reaction mixture is then subjected to fractional distillation under reduced pressure to separate the desired this compound from other telomers of different chain lengths and any remaining starting materials.

-

Characterization: The purity and identity of the final product are confirmed by Gas Chromatography (GC), IR, and NMR spectroscopy.

Visualization of Molecular Structure and Workflow

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a molecule of significant interest due to its unique structural features and its role as a synthetic precursor. Its perfluorinated backbone results in a helical conformation and confers high chemical stability, while the terminal chlorine atoms provide reactive sites for further chemical transformations. The combination of spectroscopic techniques, particularly IR and multi-nuclear NMR, is essential for the unambiguous elucidation of its molecular structure. While specific experimental data for this compound is not extensively published, established principles of conformational analysis and spectroscopic interpretation, coupled with plausible synthetic routes, provide a robust framework for its study and application in research and development.

References

-

Computational Chemistry Comparison and Benchmark Database. Bond lengths, angles, or dihedrals given molecule at different levels of theory. [Link]

-

Alachem Co., Ltd. 647-25-6 | this compound. [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

-

ResearchGate. Experimental[1] and calculated bond lengths, bond angles and dihedral angles for the title molecule. [Link]

-

The Royal Society of Chemistry. Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr. [Link]

-

Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. CCCBDB comparison of experimental and calculated bond lengths. [Link]

-

ResearchGate. IR spectra for the CF2Cl…Cl absorptions produced from CF2Cl2.... [Link]

-

University of Southampton. CHEM3006P computational chemistry practical (CKS). [Link]

-

ResearchGate. 13 C-NMR Spectral Data [125 MHz, δ(ppm)] for compounds 1 and 1.1-10 in CDCl 3. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound | 647-25-6 [chemicalbook.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. chem.gla.ac.uk [chem.gla.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

physical properties of 1,8-Dichloroperfluorooctane

An In-Depth Technical Guide to the Physical Properties of 1,8-Dichloroperfluorooctane

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Molecular Architecture

This compound is a fully fluorinated octane derivative where the terminal fluorine atoms on the first and eighth carbon are substituted with chlorine atoms.[1][2] This structure imparts significant chemical inertness, thermal stability, and unique solubility characteristics, distinguishing it from conventional hydrocarbon analogs.

Understanding the precise molecular identity is the foundation of sound scientific work. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 647-25-6 | [3][4][5] |

| Molecular Formula | C₈Cl₂F₁₆ | [3][5] |

| Molecular Weight | 470.97 g/mol | [3][5][6] |

| Systematic Name | 1,8-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | [5][7] |

| SMILES | C(C(C(C(C(Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(Cl)(F)F)(F)F)(F)F)(F)F | [5] |

| InChIKey | GFQXWORJCNTDPU-UHFFFAOYSA-N | [5] |

The linear, perfluorinated carbon backbone is sterically shielded by a sheath of fluorine atoms, with the larger chlorine atoms at the termini. This structure is visualized below.

Caption: Molecular structure of this compound.

Core Physical and Chemical Properties

The physical properties of a compound are paramount as they dictate the conditions required for storage, handling, reactions, and purification. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference.

| Property | Value | Conditions | Source |

| Appearance | Colorless to almost colorless clear liquid | Ambient | [6][7] |

| Boiling Point | 115 °C | at 200-299 torr | [4][7] |

| Melting Point | -13 °C | - | [8] |

| Density | 1.738 - 1.808 g/cm³ | Predicted/Standard | [6][7] |

| Refractive Index | 1.3120 - 1.3160 | 20 °C | [7] |

Volatility and Thermal Profile: Boiling and Melting Points

The boiling point of 115 °C is reported at a reduced pressure of approximately 200-299 torr.[4][7] This is a critical piece of information. Expertise & Experience: Attempting to boil this compound at atmospheric pressure would require a significantly higher temperature, risking thermal decomposition. The reported value immediately signals that purification should be conducted via vacuum distillation. This technique allows for volatilization at a lower, safer temperature, preserving the compound's integrity. The melting point of -13 °C indicates that it is a liquid under standard laboratory conditions, simplifying its transfer and measurement.[8]

Density and Phase Behavior

With a density of approximately 1.74 g/cm³, this compound is significantly denser than common organic solvents and water.[1][7] Causality: This high density is a direct consequence of the high atomic masses of fluorine and chlorine relative to hydrogen. In practical terms, this property is advantageous for liquid-liquid extractions where it will form the lower phase when mixed with aqueous or hydrocarbon-based solutions, enabling straightforward separation.

Refractive Index as a Purity Indicator

The refractive index, a dimensionless number that describes how fast light travels through the material, is a quick and non-destructive method for assessing the purity of a liquid sample. A measured value between 1.3120 and 1.3160 is indicative of pure this compound.[7] Any significant deviation from this range could suggest the presence of contaminants or degradation products.

Safety, Handling, and Hazard Mitigation

Trustworthiness: A protocol is only as good as its safety measures. This compound is classified as an irritant.[4] Safety data sheets indicate that it causes skin, eye, and potential respiratory irritation.[8] Therefore, stringent adherence to safety protocols is mandatory.

Core Safety Protocols:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of it as hazardous chemical waste.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

The following workflow diagram outlines the essential decision-making process for handling chemical irritants.

Caption: A self-validating workflow for handling chemical irritants.

Applications Driven by Physical Properties

The unique combination of high density, chemical inertness, and thermal stability makes this compound a valuable material in several fields.

-

Flame Retardants: Its high fluorine content and stability make it an effective flame retardant, particularly for textiles and plastics.[6]

-

Analytical Chemistry: It can serve as a reference standard in analytical laboratories for instrument calibration and method validation due to its high purity and stability.[6]

-

Environmental Studies: Researchers use it to study the behavior and degradation pathways of perfluorinated compounds (PFAS) in the environment.[6]

-

Advanced Materials: The compound is used in coatings and sealants to enhance water and oil repellency, finding use in the automotive and aerospace industries.[6] It is also explored for its dielectric properties in electronics.[6]

-

Chemical Synthesis: It acts as a reagent for preparing other specialized perfluoroalkyl compounds.[2]

Experimental Protocol Spotlight: Purification by Vacuum Distillation

Authoritative Grounding: The boiling point data strongly indicates that vacuum distillation is the appropriate method for purification. This is a standard and essential technique in synthetic chemistry for purifying thermally sensitive liquids.

Objective: To purify this compound from less volatile or non-volatile impurities.

Methodology Rationale: By reducing the pressure above the liquid, the boiling point is lowered according to the Clausius-Clapeyron relation. This prevents the high temperatures that might cause the C-Cl or C-F bonds to break.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed to maintain a vacuum.

-

Charging the Flask: Charge the distilling flask with the impure this compound (no more than two-thirds full). Add a magnetic stir bar for smooth boiling.

-

Applying Vacuum: Slowly open the vacuum source. The pressure should be monitored with a manometer and controlled to reach the target range (e.g., ~200 torr).

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Distillation: The liquid will begin to boil and vaporize. The vapor will rise, be condensed by the chilled water in the condenser, and the pure liquid distillate will be collected in the receiving flask.

-

Monitoring: Monitor the temperature at the thermometer. A stable temperature reading during distillation indicates that a pure substance is being collected.

-

Completion: Once the majority of the product has distilled or the temperature begins to fluctuate, stop the heating. Allow the apparatus to cool completely before slowly releasing the vacuum.

Caption: Experimental workflow for vacuum distillation.

By understanding these core physical properties and their practical implications, researchers can confidently and safely utilize this compound to its full potential in their work.

References

-

This compound - gsrs. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 647-25-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 647-25-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to the Safe Handling of 1,8-Dichloroperfluorooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling procedures for 1,8-Dichloroperfluorooctane. As a Senior Application Scientist, the following information is curated to ensure scientific integrity, promote a culture of safety, and provide actionable protocols for laboratory personnel. This document moves beyond a standard safety data sheet (SDS) to offer a deeper understanding of the inherent risks and the scientific rationale behind the recommended safety measures.

Introduction to this compound: A Profile

This compound (CAS No. 647-25-6), with the molecular formula C8Cl2F16, is a dense, halogenated organic compound.[1] Structurally, it is a perfluorooctane molecule where the terminal fluorine atoms on both ends of the carbon chain have been substituted with chlorine atoms.[2][3][4] This substitution imparts unique chemical properties that make it a valuable reagent in specialized synthetic applications, including as a building block for other fluorinated molecules.[3][4] However, its fully halogenated structure also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

The corresponding hazard statements are:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this chemical is Warning .

Hazard Relationship Diagram

Caption: Key hazards of this compound and their routes of exposure.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use.

| Property | Value | Source |

| Molecular Formula | C8Cl2F16 | [1] |

| Molecular Weight | 470.97 g/mol | [1] |

| Appearance | Liquid | [11] |

| Boiling Point | 115 °C at 200 mmHg | [2] |

| Density | 1.738 g/cm³ | [2] |

| Flash Point | 95.3 °C | [2] |

| Solubility | Insoluble in water. Soluble in some organic solvents. | [12] |

Stability and Reactivity

Perfluoroalkanes are known for their high thermal and chemical stability due to the strength of the carbon-fluorine bond. However, the presence of C-Cl bonds in this compound introduces potential reactivity that must be considered.

-

Conditions to Avoid: Avoid strong heating, sparks, and open flames.

-

Incompatible Materials: While perfluorinated compounds are generally inert, caution should be exercised with strong bases, oxidizing agents, and reducing agents, as these could potentially react with the C-Cl bonds, especially under elevated temperatures.

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for handling this compound.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, especially any procedures that may generate aerosols or involve heating, must be conducted in a properly functioning and certified chemical fume hood. The face velocity of the fume hood should be adequate to capture any vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn if there is a significant risk of splashing.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is advisable to double-glove. Always inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

Standard Operating Procedure (SOP) for Handling this compound

This SOP outlines the essential steps for safely handling this compound in a laboratory setting.

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Gather all necessary equipment and reagents before starting the experiment.

-

Don the required PPE: lab coat, chemical splash goggles, and double nitrile gloves.

Handling:

-

Conduct all manipulations of this compound inside the chemical fume hood.

-

When transferring the liquid, use a pipette or a syringe to minimize the risk of spills.

-

Keep the container of this compound sealed when not in use.

-

Avoid creating aerosols.

Post-Handling:

-

Decontaminate any surfaces that may have come into contact with the chemical.

-

Properly dispose of all contaminated waste, including gloves and pipette tips, in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.

Workflow for Safe Handling

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills:

-

Ensure proper PPE is worn.

-

Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

-

Collect the absorbed material into a designated hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert others in the vicinity and your laboratory supervisor.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

-

The storage area should be clearly labeled.

Disposal

-

All waste containing this compound must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for the disposal of halogenated organic compounds and PFAS.

-

Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a valuable chemical for specialized applications, but it requires careful and informed handling. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols, researchers can work with this compound safely and effectively. A proactive approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.

References

- Bignami, M., et al. (1982). Mutagenicity of halogenated aliphatic hydrocarbons in Salmonella typhimurium, Streptomyces coelicolor and Aspergillus nidulans. Mutation Research/Genetic Toxicology, 103(3-4), 207-211.

- Brem, H., et al. (1974). Mutagenicity of halogenated alkanes and their derivatives. Environmental Health Perspectives, 1974(9), 111-114.

- Distlerath, L. M., et al. (1983). Aliphatic halogenated hydrocarbons produce volatile Salmonella mutagens. Mutation Research/Genetic Toxicology, 118(1-2), 87-101.

- Fishbein, L. (1979). Potential industrial carcinogens and mutagens. Studies in Environmental Science, 4, 1-3.

-

GSRI. (n.d.). This compound. Retrieved from [Link]

- Kennedy, G. L., & Graepel, G. J. (1991). Acute toxicity in the rat following either oral or inhalation exposure. Toxicology Letters, 56(3), 317-326.

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

-

Michigan State University Environmental Health & Safety. (n.d.). Per- and polyfluoroalkyl substances (PFAS). Retrieved from [Link]

-

Reginfo.gov. (n.d.). STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). IADN Per-and polyfluoroalkyl substances Standard Operating Procedures. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (n.d.). Perfluoropolyether SOP. Retrieved from [Link]

-

Weitz & Luxenberg. (2023, April 7). Short-Chain vs. Long-Chain PFAS: Risks, Effects & Legal Help. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Dibenzylideneacetone. In Wikipedia. Retrieved from [Link]

- Weisburger, E. K. (1977). Carcinogenicity studies on halogenated hydrocarbons. Environmental Health Perspectives, 21, 7-16.

- White, S. S., et al. (2011). Dermal Toxicity of Ammonium Perfluorooctanoate. Toxicological Sciences, 122(2), 369-380.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 647-25-6 [chemicalbook.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Synthetic and Mechanistic Aspects of the Regioselective Base-Mediated Reaction of Perfluoroalkyl- and Perfluoroarylsilanes with Heterocyclic N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. epa.gov [epa.gov]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. Dermal toxicity of ammonium perfluorooctanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hexane, 1,6-diisocyanato-, homopolymer, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol-blocked - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of 1,8-Dichloroperfluorooctane in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 1,8-Dichloroperfluorooctane, a fully fluorinated organic molecule with terminal chlorine atoms. Given the limited availability of specific quantitative solubility data for this compound, this document synthesizes foundational principles of perfluorocarbon solubility, offers predictive insights based on analogous compounds, and provides robust experimental protocols for empirical determination. This guide is intended to be an essential resource for researchers, chemists, and formulation scientists in pharmaceuticals and material science, enabling a deeper understanding and practical application of this unique compound.

Introduction: The Unique Physicochemical Landscape of Perfluorocarbons

This compound (C8Cl2F16) is a distinctive organofluorine compound characterized by a linear eight-carbon chain where all hydrogen atoms have been substituted by fluorine, with chlorine atoms capping the terminal positions.[1][2][3] This high degree of fluorination imparts unusual physical and chemical properties, including high density, low surface tension, and a general immiscibility with both aqueous and hydrocarbon-based media.[4] These characteristics stem from the unique nature of the carbon-fluorine bond, which is highly polarized and exceptionally strong. The resulting molecule has very weak intermolecular interactions, primarily London dispersion forces.[4]

Understanding the solubility of this compound is paramount for its application in diverse fields such as specialty lubricants, dielectric fluids, and as a reagent in fine chemical synthesis.[1] Its solubility profile dictates its behavior in reaction mixtures, its potential for formulation into complex fluids, and its environmental fate.

Theoretical Framework for Solubility

The solubility of any substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Perfluorocarbons, including this compound, are a classic example of a "third phase," being immiscible with both polar and non-polar solvents.[4][6] This behavior is a consequence of their exceptionally weak intermolecular forces.[4] While they are non-polar, their interactions with traditional non-polar solvents like hexane can be unfavorable.

The presence of terminal chlorine atoms in this compound introduces a slight increase in polarizability compared to its perfluorinated alkane counterpart, which may subtly influence its solubility in certain organic solvents. However, the dominant feature remains the perfluorinated backbone.

Predicted Solubility Profile of this compound

-

Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Moderate to good solubility is anticipated. While both solute and solvent are non-polar, the cohesive forces within the hydrocarbon solvents are stronger than the weak dispersion forces of the perfluorocarbon. Even so, some miscibility is expected.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether, Ethyl Acetate): Limited solubility is expected. The dipole-dipole interactions within these solvents are significantly stronger than the potential interactions with the non-polar this compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Very low to negligible solubility is predicted. The strong hydrogen bonding networks in these solvents would be disrupted with minimal energetic gain from interacting with the perfluorocarbon.[4]

Representative Solubility Data for Perfluorocarbons

To provide a quantitative perspective, the following table summarizes the solubility of various perfluorocarbon liquids in a range of organic solvents at 25°C. This data, adapted from F2 Chemicals Ltd, can serve as a valuable proxy for estimating the solubility of this compound.[7]

| Solvent | Perfluoropentane (PFP) ( g/100g ) | Perfluorohexane (PFH) ( g/100g ) | Perfluoromethylcyclohexane (PMCH) ( g/100g ) | Perfluorodecalin (PFD) ( g/100g ) |

| Acetone | 4.2 | 8.6 | 9.0 | 3.8 |

| Benzene | 5.0 | 6.6 | 5.4 | 5.9 |

| Carbon Tetrachloride | 6.7 | 11.0 | 39 | 31 |